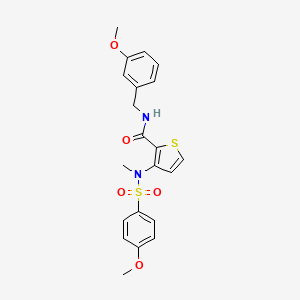
3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is C21H22N2O5S, with a molecular weight of approximately 422.48 g/mol. Its structure includes a thiophene ring, methoxy groups, and a sulfonamide moiety, which contribute to its biological properties.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition rate of 83.3% against Staphylococcus aureus and 86.9% against Pseudomonas aeruginosa when compared to ampicillin . The mechanism of action is believed to involve the inhibition of bacterial enzymes through the formation of hydrogen bonds with active sites on these enzymes .
| Bacteria | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Bacillus subtilis | 82.6 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 86.9 |
2. Antioxidant Activity
The antioxidant properties of the compound were evaluated using the ABTS method, where it exhibited significant inhibition activity—62.0% compared to ascorbic acid . This suggests that the compound may scavenge free radicals, thereby potentially reducing oxidative stress.
3. Anticancer Potential
In preliminary investigations, derivatives similar to thiophene-2-carboxamide were assessed for their growth inhibition properties on cancer cell lines. Some compounds demonstrated selective toxicity towards tumorigenic cells while sparing healthy cells at concentrations as low as 10 µM . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and various target proteins. Compounds similar to this compound showed high binding affinities with proteins involved in bacterial resistance mechanisms . This information is vital for optimizing the compound's structure for enhanced efficacy.
Case Studies
A case study involving a series of synthesized thiophene derivatives highlighted their potential as effective antibacterial agents against resistant strains of bacteria. The study involved testing these compounds against ESBL-producing E. coli, revealing promising results that warrant further investigation into their clinical applicability .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biochemical Research Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of thiophene derivatives on cancer cell lines. The results indicated that the introduction of a sulfonamide group significantly enhanced the cytotoxicity against MCF-7 (breast cancer) cells, suggesting that modifications to the thiophene ring can yield potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study, various thiophene-based compounds were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structures exhibited notable antibacterial activity, paving the way for further exploration of this compound's potential as an antibiotic.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-9-7-16(27-2)8-10-18)19-11-12-29-20(19)21(24)22-14-15-5-4-6-17(13-15)28-3/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWPHRBKQDJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













